molecular formula C5H11N2O2- B1239139 (2R,4S)-2,4-diaminovalerate

(2R,4S)-2,4-diaminovalerate

Cat. No. B1239139
M. Wt: 131.15 g/mol
InChI Key: PCEJMSIIDXUDSN-IUYQGCFVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-2,4-diaminopentanoate is a 2,4-diaminopentanoate that is the conjugate base of (2R,4S)-2,4-diaminopentanoic acid. It is a conjugate base of a (2R,4S)-2,4-diaminopentanoic acid.

Scientific Research Applications

Interaction with Platinum Compounds

(Altman, Wilchek, & Warshawsky, 1985) described the reaction of L-2,4-Diaminobutyric acid with K2PtCl4, leading to the formation of various complexes. This highlights the potential for (2R,4S)-2,4-diaminovalerate to interact with platinum compounds, which could have implications in materials science and catalysis.

Role in Delta-Aminolevulinic Acid Formation

Research on the enantioselective participation of (S)- and (R)-4,5-diaminovaleric acids in cyanobacteria by (Friedmann et al., 1992) uncovered the preferential use of the (S)-enantiomer in the formation of delta-aminolevulinic acid from glutamate. This finding is significant in understanding the biochemical pathways in cyanobacteria and potentially in the development of bio-based production methods.

Mechanisms in Aminomutase Reactions

The study by (D’Aguanno et al., 2003) investigated the stereochemistry of reactions involving glutamate-1-semialdehyde aminomutase with 4,5-diaminovalerate. Their findings contribute to a deeper understanding of the enzymatic mechanisms and could inform the design of enzyme inhibitors or activators.

Synthesis of Diaminoglutamic Acids

The synthesis of orthogonally functionalized (2R,4S)- and (2R,4R)-diaminoglutamic acids was explored by (Kabat, 2001). This showcases the potential of (2R,4S)-2,4-diaminovalerate in synthesizing novel amino acids, which could have applications in peptide chemistry and drug design.

Role in Aminotransferase Function

(Pugh, Harwood, & John, 1992) studied the role of diamino- and dioxo-intermediates, including 4,5-diaminovalerate, in the function of glutamate semialdehyde aminotransferase. This research is important for understanding enzyme kinetics and could have implications in metabolic engineering.

properties

Product Name

(2R,4S)-2,4-diaminovalerate

Molecular Formula

C5H11N2O2-

Molecular Weight

131.15 g/mol

IUPAC Name

(2R,4S)-2,4-diaminopentanoate

InChI

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1/t3-,4+/m0/s1

InChI Key

PCEJMSIIDXUDSN-IUYQGCFVSA-M

Isomeric SMILES

C[C@@H](C[C@H](C(=O)[O-])N)N

SMILES

CC(CC(C(=O)[O-])N)N

Canonical SMILES

CC(CC(C(=O)[O-])N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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